Cyclopropyl(3-nitrophenyl)methanone
Description
Properties
IUPAC Name |
cyclopropyl-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBSPZKRZGRRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305041 | |
| Record name | Cyclopropyl(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5680-51-3 | |
| Record name | 5680-51-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropyl(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Aromatic Ketones
The most common and direct method to prepare this compound involves the nitration of the corresponding aromatic ketone precursor. This typically entails:
- Starting with cyclopropylphenylmethanone (cyclopropylbenzoyl derivative).
- Subjecting it to nitrating agents such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce the nitro group at the meta position (3-position) of the phenyl ring.
This electrophilic aromatic substitution reaction requires careful control of temperature and reagent concentration to avoid over-nitration or decomposition of the cyclopropyl ketone moiety. Industrially, this process is scaled up with specialized equipment to maintain reaction parameters such as temperature, pressure, and mixing efficiency, ensuring high yield and purity.
Friedel-Crafts Acylation Approach
An alternative synthetic route involves Friedel-Crafts acylation, where:
- 3-nitrobenzene derivatives or 3-nitrobenzoyl chloride are reacted with cyclopropane or cyclopropylcarbonyl chloride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).
- The reaction is typically conducted at low temperatures to minimize side reactions and maximize regioselectivity.
This method allows for the direct formation of the ketone linkage between the cyclopropyl group and the 3-nitrophenyl ring. Post-reaction purification is achieved through recrystallization or chromatographic techniques to isolate the target compound with high purity.
Cyclopropanation of Chalcone Derivatives (Indirect Route)
Though less common for the nitro-substituted derivative, a related synthetic strategy involves:
- Preparing 2-hydroxychalcones or nitro-substituted chalcones.
- Performing Corey–Chaykovsky cyclopropanation using reagents like trimethylsulfoxonium iodide and strong bases (e.g., sodium hydride) in solvents such as DMSO/THF at low temperatures (around −10 °C).
- This method yields cyclopropyl ketones with hydroxy or nitro substituents on the aromatic ring.
This approach requires precise control of reaction conditions, including base addition order and temperature quenching, to achieve good yields (up to 70% reported for hydroxy analogues) and may be adapted for nitro derivatives with optimization.
Industrial Production Considerations
Industrial synthesis of this compound focuses on:
- Large-scale nitration under controlled conditions to ensure safety and product consistency.
- Use of continuous flow reactors to improve reaction efficiency and scalability.
- Implementation of solvent recycling and waste minimization to reduce environmental impact.
- Purification steps such as crystallization and chromatographic separation to achieve high purity suitable for further applications.
Reaction Conditions and Reagents Summary
| Preparation Method | Key Reagents/Conditions | Temperature | Yield/Notes |
|---|---|---|---|
| Aromatic Ketone Nitration | HNO3/H2SO4 nitrating mixture | 0–50 °C (controlled) | High yield with controlled nitration |
| Friedel-Crafts Acylation | 3-nitrobenzoyl chloride, AlCl3 catalyst | 0–10 °C | High regioselectivity, moderate to high yield |
| Corey–Chaykovsky Cyclopropanation | Trimethylsulfoxonium iodide, NaH, DMSO/THF | −10 °C, 3 hours | ~70% yield (reported for hydroxy analogues) |
Purification and Characterization
- Purification is typically achieved by recrystallization from suitable solvents or column chromatography using silica gel with solvent gradients (e.g., hexane/ethyl acetate).
- Characterization methods include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.
- High-performance liquid chromatography (HPLC) can be used to ensure purity levels above 95% for research and industrial applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Aromatic Ketone Nitration | Cyclopropylphenylmethanone | HNO3/H2SO4, controlled temp | Direct nitration, scalable | Requires careful temperature control |
| Friedel-Crafts Acylation | 3-nitrobenzoyl chloride, cyclopropane | AlCl3 catalyst, low temp | High regioselectivity | Sensitive to moisture, side reactions possible |
| Corey–Chaykovsky Cyclopropanation | Nitro-substituted chalcones | Trimethylsulfoxonium iodide, NaH | Good yields, versatile | More complex, requires low temp and inert atmosphere |
Research Findings and Notes
- The nitration method remains the most straightforward and industrially viable route for this compound synthesis.
- Friedel-Crafts acylation offers an alternative when starting from acyl chlorides, providing good control over substitution patterns.
- Cyclopropanation methods, while more complex, allow for the synthesis of diverse cyclopropyl ketone derivatives and can be adapted for nitro-substituted compounds with optimization.
- Reaction parameters such as temperature, reagent addition order, and solvent choice critically influence yield and purity.
- Industrial processes emphasize safety, environmental considerations, and scalability, often employing continuous flow techniques and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in cyclopropyl(3-aminophenyl)methanone.
Substitution: The compound can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(3-nitrophenyl)methanone is an organic compound with the chemical formula C10H9NO3. It features a cyclopropyl group attached to a 3-nitrophenyl moiety through a carbonyl (methanone) functional group. The compound is known for its applications in organic synthesis and material science.
Scientific Research Applications
This compound serves as a key intermediate in the synthesis of complex organic molecules. Research has explored its antitubercular and antimalarial properties, with derivatives showing good in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum.
Organic Synthesis
It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals like ciproxifan, a histamine H3-receptor antagonist. The presence of the nitro group on the aromatic ring enhances its electrophilic properties, making it a valuable intermediate in various synthetic applications.
Material Science
The compound is used as a combinatorial scaffold for generating structurally diverse alicyclic compounds.
Medicinal Chemistry
Research has explored its antitubercular and antimalarial properties, with derivatives showing good in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum. Studies on this compound have focused on its interactions with biological targets. The compound's derivatives may inhibit enzymes or receptors critical for the survival of pathogens like Mycobacterium tuberculosis and Plasmodium falciparum.
Mechanism of Action
The mechanism of action of cyclopropyl(3-nitrophenyl)methanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound’s derivatives may inhibit enzymes or receptors critical for the survival of pathogens like Mycobacterium tuberculosis and Plasmodium falciparum. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Cyclopropyl(3-nitrophenyl)methanone with structurally related compounds, focusing on substituent effects, physicochemical properties, and reported bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Reactivity and Bioactivity Nitro vs. The amino group, being electron-donating, may reduce toxicity but also limit stability in oxidative environments . Halogenated Derivatives: The 4-chloro-3-nitrophenyl analog (CAS: 31545-26-3) combines nitro and chloro groups, increasing lipophilicity and possibly improving membrane permeability for pharmacological applications .
Synthetic Feasibility Complex analogs like (2,3-Diphenyl-1-(phenylsulfonyl)cyclopropyl)(3-nitrophenyl)methanone (Compound 19) exhibit low yields (5–13%) due to steric hindrance from bulky substituents, highlighting the synthetic challenge of multi-substituted cyclopropanes .
Physical Properties Melting points vary significantly: Compound 19 (116–118°C) vs. Bulky substituents (e.g., diphenyl-sulfonyl) likely increase crystallinity and melting points .
Safety and Toxicity The target compound’s nitro group correlates with higher hazard ratings (H302: oral toxicity) compared to non-nitro analogs.
Biological Activity
Cyclopropyl(3-nitrophenyl)methanone, a compound with the CAS number 5680-51-3, has garnered attention in medicinal chemistry and organic synthesis due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound consists of a cyclopropyl group attached to a 3-nitrophenyl moiety through a carbonyl linkage. This unique structure contributes to its reactivity and interaction with biological targets.
Biological Activities
-
Antimicrobial Properties
- This compound has demonstrated significant in vitro activity against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential as an antitubercular and antimalarial agent. Research has shown that derivatives of this compound exhibit promising inhibitory effects on these pathogens, making it a candidate for further development in infectious disease treatment .
-
Anticancer Activity
- The compound's derivatives have been evaluated for their anticancer properties. For instance, compounds derived from this compound have shown efficacy against several cancer cell lines, including breast (MDA-MB-468), melanoma (SK-MEL-5), and leukemia (SR) cells. Inhibition percentages ranged from 81% to over 90% in specific assays .
-
Enzyme Inhibition
- This compound has been utilized in studies involving enzyme inhibition, particularly targeting enzymes critical for pathogen survival. The presence of the nitro group enhances its ability to interact with active sites of various enzymes, potentially leading to therapeutic applications .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound may bind to key enzymes or receptors involved in disease pathways, inhibiting their function and thereby exerting therapeutic effects.
- Steric Hindrance : The cyclopropyl group introduces steric hindrance, which can alter the binding affinity and selectivity towards certain biological targets.
- Electronic Interactions : The nitrophenyl group can participate in electronic interactions that enhance the overall reactivity of the compound .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study evaluated several derivatives of this compound against a panel of cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line, showcasing its potential as a potent anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
